Cycloolivil

Catalog No.
S1490642
CAS No.
3064-05-9
M.F
C20H24O7
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloolivil

CAS Number

3064-05-9

Product Name

Cycloolivil

IUPAC Name

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1

InChI Key

KCIQZCNOUZCRGH-VOBQZIQPSA-N

SMILES

Array

Synonyms

cycloolivil

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O

The exact mass of the compound Cycloolivil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cycloolivil (CAS 3064-05-9) is a naturally occurring aryltetralin-type cyclolignan, structurally distinguished by its cyclized core compared to its open-ring precursor, olivil [1]. It is highly valued in pharmaceutical and cosmetic research for its potent antioxidant, anti-inflammatory, and specific kinase-blocking properties[2]. Procurement of high-purity Cycloolivil is driven by its superiority over common synthetic antioxidants and its unique efficacy in dermatological applications, where it acts as a dual-action radical scavenger and JAK/STAT pathway inhibitor[2].

Substituting Cycloolivil with its uncyclized precursor (olivil) or generic crude botanical extracts compromises application-critical performance [1]. The cyclized aryltetralin structure of Cycloolivil is strictly required to engage specific intracellular targets, such as the JAK/STAT and NF-κB pathways, which olivil fails to significantly inhibit [1]. Furthermore, relying on crude extracts introduces extreme variability in phenolic content and masks the compound's potent free-radical scavenging ability, necessitating the procurement of purified Cycloolivil (≥95% purity) for reproducible formulation, precise dosing, and reliable bioassay results [2].

Superior Free-Radical Scavenging Capacity vs. Probucol

In comparative DPPH radical scavenging assays, Cycloolivil demonstrates an IC50 of 21.74 μg/mL. This significantly outperforms the established synthetic antioxidant benchmark Probucol (IC50 = 28.71 μg/mL) and the natural standard DL-alpha-tocopherol (IC50 = 47.80 μg/mL)[1].

Evidence DimensionDPPH radical scavenging IC50
Target Compound Data21.74 μg/mL
Comparator Or BaselineProbucol (28.71 μg/mL); DL-alpha-tocopherol (47.80 μg/mL)
Quantified Difference24% lower IC50 than Probucol; 54% lower IC50 than DL-alpha-tocopherol
ConditionsIn vitro DPPH free radical scavenging assay

Justifies the procurement of Cycloolivil as a high-potency, natural active ingredient to replace or upgrade from conventional synthetic antioxidants in premium formulations.

Targeted IL-6 Inhibition via Aryltetralin Core

The cyclized structure of Cycloolivil is critical for targeted anti-inflammatory activity. In HaCaT keratinocytes stimulated by TNF-α/IFN-γ, Cycloolivil effectively inhibited IL-6 production with an IC50 of 31.05 ± 0.93 μM by blocking the NF-κB and JAK/STAT pathways. In contrast, its open-ring precursor, olivil, failed to exhibit significant inhibitory effects under the same assay conditions [1].

Evidence DimensionIL-6 production inhibition (IC50)
Target Compound Data31.05 ± 0.93 μM
Comparator Or BaselineOlivil (No significant inhibition)
Quantified DifferenceComplete qualitative shift from inactive to potent inhibitor (IC50 ~31 μM)
ConditionsTNF-α/IFN-γ-induced chemokine production in HaCaT keratinocytes

Proves that buyers cannot substitute the closely related olivil for Cycloolivil when targeting specific inflammatory skin conditions or kinase pathways.

High-Purity Requirement for Leishmanicidal Activity

The necessity of procuring purified Cycloolivil over crude botanical fractions is demonstrated in anti-parasitic models. Purified Cycloolivil achieved 96.04% inhibition of Leishmania tropica promastigotes at 100 μg/mL after 48 hours. In stark contrast, crude non-polar fractions (e.g., n-hexane extract) from the same source exhibited very weak activity at identical concentrations, failing to provide reliable efficacy [1].

Evidence DimensionLeishmania tropica promastigote inhibition
Target Compound Data96.04% inhibition at 100 μg/mL
Comparator Or BaselineCrude n-hexane fraction (Very weak / negligible activity at 100 μg/mL)
Quantified Difference>90% absolute increase in inhibition rate
ConditionsIn vitro Leishmania tropica KWH23 promastigote assay (48h incubation)

Validates the procurement of isolated, high-purity Cycloolivil for infectious disease research, as crude extracts lack the concentration and bioavailability required for reliable anti-parasitic effects.

Dermatological and Anti-Aging Formulations

Utilizing its superior free-radical scavenging capacity (outperforming alpha-tocopherol) and specific IL-6 inhibition, Cycloolivil is an ideal active pharmaceutical ingredient (API) candidate for topical treatments targeting oxidative stress and inflammatory skin diseases like psoriasis or atopic dermatitis[1].

Natural Antioxidant Replacement in Pharmaceuticals

Due to its lower IC50 compared to the synthetic benchmark Probucol, Cycloolivil is highly suitable for procurement by formulators seeking potent, naturally derived antioxidants to stabilize oxidation-sensitive drugs or as a standalone therapeutic for oxidative stress-related disorders [2].

Reference Standard for Lignan Biosynthesis and Synthesis

As a stable aryltetralin cyclolignan, it serves as a critical analytical standard and synthetic target for researchers mapping the chemoenzymatic conversion and intramolecular rearrangement of tetrahydrofuran lignans (e.g., olivil to cycloolivil) [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

376.15220310 Da

Monoisotopic Mass

376.15220310 Da

Heavy Atom Count

27

Appearance

Powder

Dates

Last modified: 08-15-2023

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